An In-depth Technical Guide to the Chemical Properties of N-Ethyl-1-naphthylamine Hydrobromide
An In-depth Technical Guide to the Chemical Properties of N-Ethyl-1-naphthylamine Hydrobromide
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
N-Ethyl-1-naphthylamine Hydrobromide is a salt of the synthetically versatile aromatic amine, N-Ethyl-1-naphthylamine. This guide provides a comprehensive overview of its chemical and physical properties, synthesis, reactivity, and potential applications. As a derivative of 1-naphthylamine, this compound shares a rich chemical history and is a valuable intermediate in the synthesis of a variety of organic molecules, including dyes and potentially biologically active compounds. This document aims to serve as a technical resource for researchers and professionals in chemistry and drug development, offering insights into its characterization, handling, and utilization in experimental settings.
Introduction
N-Ethyl-1-naphthylamine and its salts are important intermediates in organic synthesis. The naphthalene core provides a rigid, aromatic scaffold that is amenable to a variety of chemical transformations. The ethylamino substituent modulates the electronic properties of the naphthalene ring, influencing its reactivity in electrophilic aromatic substitution and other reactions. The hydrobromide salt form enhances the compound's stability and water solubility compared to the free amine, making it more convenient for storage and use in certain applications. This guide will delve into the specific properties and protocols associated with N-Ethyl-1-naphthylamine Hydrobromide, providing a foundational understanding for its application in research and development.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of N-Ethyl-1-naphthylamine Hydrobromide is essential for its effective use in the laboratory. The following table summarizes its key properties.
| Property | Value | Reference(s) |
| Chemical Name | N-ethylnaphthalen-1-amine;hydrobromide | [1] |
| Synonyms | N-Ethyl-1-naphthylamine HBr, Ethyl(1-naphthyl)ammonium bromide | [1] |
| CAS Number | 36966-04-8 | [2] |
| Molecular Formula | C₁₂H₁₃N·HBr | [2] |
| Molecular Weight | 252.16 g/mol | [2][3] |
| Appearance | White to yellow crystalline powder | |
| Melting Point | Data not available | |
| Solubility | Data not available. Expected to be soluble in water and polar organic solvents. | |
| Purity | >98.0% (T) | [2] |
Synthesis and Purification
The synthesis of N-Ethyl-1-naphthylamine Hydrobromide is typically a two-step process, starting with the synthesis of the free amine, N-Ethyl-1-naphthylamine, followed by its conversion to the hydrobromide salt.
Synthesis of N-Ethyl-1-naphthylamine (Parent Compound)
A common method for the synthesis of N-ethyl-α-naphthylamine involves the reaction of α-naphthol with ethylamine at elevated temperature and pressure.[4]
Reaction Scheme:
Caption: Synthesis of N-Ethyl-1-naphthylamine from α-Naphthol.
Experimental Protocol:
-
In a high-pressure autoclave, combine 288 parts of α-naphthol, 10 parts of tributyl phosphite, and 110 parts of ethylamine gas.[4]
-
Heat the mixture to 240 °C with constant stirring for 20 hours.[4]
-
After cooling and depressurizing the autoclave, add 1,000 parts of a 2.5% (w/w) aqueous sodium hydroxide solution and stir at 70 °C for 20 minutes.[4]
-
Separate the organic phase and wash it with 2,000 parts of water at 30 °C.[4]
-
Separate the organic phase again and purify by distillation to yield N-ethyl-α-naphthylamine.[4]
Preparation of N-Ethyl-1-naphthylamine Hydrobromide
The hydrobromide salt is prepared by reacting the free amine with hydrobromic acid.
Reaction Scheme:
Caption: Formation of the hydrobromide salt.
Experimental Protocol (General Procedure):
-
Dissolve N-Ethyl-1-naphthylamine in a suitable organic solvent such as ethanol or diethyl ether.
-
Cool the solution in an ice bath.
-
Slowly add a stoichiometric amount of concentrated hydrobromic acid dropwise with stirring.
-
The hydrobromide salt will precipitate out of the solution.
-
Collect the precipitate by vacuum filtration.
-
Wash the solid with cold solvent to remove any unreacted starting materials.
-
Dry the product under vacuum to obtain pure N-Ethyl-1-naphthylamine Hydrobromide.
Spectral Characterization
¹H NMR Spectroscopy
The ¹H NMR spectrum of the hydrochloride salt of N-Ethyl-1-naphthylamine shows characteristic peaks for the ethyl group and the aromatic protons of the naphthalene ring.[5] The chemical shifts will be similar for the hydrobromide salt, with slight variations possible due to the different counter-ion.
Expected ¹H NMR Peaks (for the cation):
-
Ethyl group: A triplet corresponding to the methyl protons (CH₃) and a quartet for the methylene protons (CH₂).
-
Aromatic protons: A series of multiplets in the aromatic region corresponding to the seven protons on the naphthalene ring.
-
Amine proton: A broad singlet for the N-H proton, the chemical shift of which can be concentration and solvent dependent.
Infrared (IR) Spectroscopy
The IR spectrum of N-Ethyl-1-naphthylamine will exhibit characteristic absorption bands. For the hydrobromide salt, the N-H stretching vibrations of the ammonium salt will be prominent.
Expected IR Absorption Bands:
-
N-H stretch (ammonium salt): Broad band in the region of 2400-3200 cm⁻¹.
-
C-H stretch (aromatic): Above 3000 cm⁻¹.
-
C-H stretch (aliphatic): Below 3000 cm⁻¹.
-
C=C stretch (aromatic): In the 1450-1600 cm⁻¹ region.
-
C-N stretch: In the 1250-1350 cm⁻¹ region.
Mass Spectrometry
Mass spectrometry of N-Ethyl-1-naphthylamine Hydrobromide will show the molecular ion of the free amine, N-Ethyl-1-naphthylamine.
-
Expected Molecular Ion (M⁺) for C₁₂H₁₃N: m/z ≈ 171.10.[6]
Chemical Reactivity and Potential Applications
N-Ethyl-1-naphthylamine, as a primary aromatic amine, is expected to undergo a variety of chemical reactions, making it a useful intermediate.
Diazotization and Azo Coupling
Aromatic amines are well-known to undergo diazotization in the presence of nitrous acid (generated in situ from sodium nitrite and a strong acid) to form diazonium salts.[7] These diazonium salts are versatile intermediates that can be used in a variety of subsequent reactions, most notably in azo coupling to form azo dyes.[8]
Reaction Workflow:
Caption: General workflow for the synthesis of azo dyes.
This reactivity suggests that N-Ethyl-1-naphthylamine Hydrobromide can be a valuable precursor in the synthesis of novel dyes for various applications, including textiles, printing, and as biological stains.
Intermediate in Organic Synthesis
N-Ethyl-1-naphthylamine is described as a biochemical intermediate.[9] This suggests its use in the synthesis of more complex molecules, potentially for pharmaceutical or agrochemical applications. The naphthalene scaffold is present in a number of biologically active compounds.
Potential Biological Activity
Derivatives of 1-naphthylamine have been investigated for their biological activities. Studies have shown that some α-naphthylamine derivatives possess cytotoxic activity against various cancer cell lines and antifungal properties.[10] While specific studies on the biological activity of N-Ethyl-1-naphthylamine are limited in the searched literature, the known activity of related compounds suggests that it could be a valuable starting material for the synthesis of new therapeutic agents. For instance, various naphthylamine analogs have demonstrated antimicrobial properties.[11][12]
Fluorescent Probes
N-phenyl-1-naphthylamine, a related compound, has been used as a fluorescent probe to study the integrity of bacterial cell membranes.[13][14] The fluorescence of such probes is often sensitive to the polarity of their microenvironment. It is plausible that N-Ethyl-1-naphthylamine and its derivatives could also be explored for similar applications in biophysical studies.
Analytical Methods
The purity and concentration of N-Ethyl-1-naphthylamine Hydrobromide can be determined using standard analytical techniques.
High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method would be suitable for the analysis of this compound.
Example HPLC Protocol (adapted from a method for a related compound):
-
Column: C18 (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water with an acidic modifier (e.g., 0.1% phosphoric acid or formic acid).
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a suitable wavelength (e.g., the λmax of the naphthalene chromophore).
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
Safety and Handling
Conclusion
N-Ethyl-1-naphthylamine Hydrobromide is a stable salt of a versatile synthetic intermediate. Its chemical properties, particularly the reactivity of the aromatic amine group, make it a valuable precursor for the synthesis of azo dyes and other complex organic molecules. While there is a need for more comprehensive experimental data on its physical properties and biological activities, the information available on related compounds suggests a promising potential for its use in materials science and medicinal chemistry. This guide provides a solid foundation for researchers and professionals to understand and utilize N-Ethyl-1-naphthylamine Hydrobromide in their scientific endeavors.
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